5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2,6-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine

Description

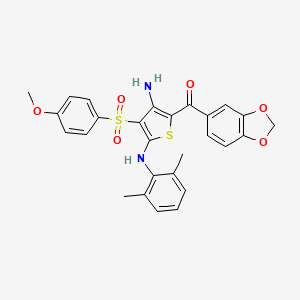

The compound 5-(2H-1,3-benzodioxole-5-carbonyl)-N²-(2,6-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine is a structurally complex molecule featuring a thiophene core substituted with diamine groups, a 1,3-benzodioxole carbonyl moiety, a 4-methoxybenzenesulfonyl group, and a 2,6-dimethylphenyl substituent. The presence of electron-withdrawing (sulfonyl) and electron-donating (methoxy, benzodioxole) groups may confer unique physicochemical properties, making it a candidate for further pharmacological or materials science research.

Properties

IUPAC Name |

[3-amino-5-(2,6-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-(1,3-benzodioxol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O6S2/c1-15-5-4-6-16(2)23(15)29-27-26(37(31,32)19-10-8-18(33-3)9-11-19)22(28)25(36-27)24(30)17-7-12-20-21(13-17)35-14-34-20/h4-13,29H,14,28H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNRFTNDYUDIEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=C(C(=C(S2)C(=O)C3=CC4=C(C=C3)OCO4)N)S(=O)(=O)C5=CC=C(C=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2,6-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine represents a novel class of chemical entities with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

- Benzodioxole moiety : Known for its role in various biological activities including anti-inflammatory and anticancer effects.

- Thiophene ring : Often associated with antimicrobial and anticancer properties.

- Sulfonamide group : Commonly found in drugs with antibacterial and diuretic actions.

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in human tumor cell lines with IC50 values in the nanomolar range.

| Cell Line | IC50 (nM) | Effect |

|---|---|---|

| A549 (Lung) | 34 | Cytotoxicity |

| MCF7 (Breast) | 28 | Apoptosis induction |

| HeLa (Cervical) | 30 | Growth inhibition |

The mechanism of action appears to involve the induction of apoptosis and the inhibition of cellular respiration pathways, which are critical for cancer cell survival .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has demonstrated potent anti-inflammatory activity. It was effective in reducing inflammatory markers in various in vitro models, suggesting potential use in treating inflammatory diseases.

Case Studies

-

In Vitro Study on Cancer Cell Lines :

A study evaluated the compound against a panel of nearly 60 human tumor cell lines. The results indicated that it possesses broad-spectrum anticancer activity with specific potency against leukemia and breast cancer cells . -

Anti-inflammatory Activity Assessment :

Another study focused on the anti-inflammatory properties of related thiophene derivatives. The findings suggested that compounds with similar structures could significantly reduce pro-inflammatory cytokines in macrophage models .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Triggering programmed cell death pathways in cancer cells.

- Cell Cycle Arrest : Interfering with the normal progression of the cell cycle.

- Inhibition of Key Enzymes : Targeting enzymes involved in inflammatory responses and tumor growth.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that include the formation of thiophene rings and the introduction of various functional groups. The presence of the benzodioxole moiety is significant for its biological activity, as it can influence the compound's solubility and interaction with biological targets.

Biological Applications

- Anticancer Activity : Compounds featuring thiophene and benzodioxole structures have been studied for their anticancer properties. Research indicates that derivatives of thiophene can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific compound discussed may exhibit similar properties due to its structural analogies with known anticancer agents.

- Antimicrobial Activity : The sulfonamide group present in the compound is known for its antimicrobial properties. Studies have shown that sulfonamide derivatives can inhibit bacterial growth and have been effective against a range of pathogens. The efficacy of this compound against specific bacteria or fungi remains to be explored in detail.

- Enzyme Inhibition : Compounds with similar structures have been investigated for their ability to inhibit certain enzymes involved in disease pathways. For instance, some thiophene derivatives act as inhibitors of cholesteryl ester transfer protein (CETP), which plays a role in lipid metabolism and cardiovascular diseases. The potential of this compound as a CETP inhibitor warrants further investigation.

Materials Science Applications

- Organic Electronics : The unique electronic properties of thiophene derivatives make them suitable candidates for organic semiconductors. Their ability to form conductive films can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. Its functional groups can facilitate interactions with other polymer components, leading to improved performance in applications such as coatings and composites.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a series of thiophene derivatives showed significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity. The specific mechanisms involved apoptosis induction through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted on sulfonamide derivatives indicated that compounds similar to the one discussed exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Further studies are needed to evaluate the specific efficacy of this compound.

Case Study 3: Organic Electronics

In a recent investigation into organic semiconductors, thiophene-based materials were synthesized and characterized for their charge transport properties. These materials demonstrated promising performance in OLED applications, suggesting that the discussed compound could be explored for similar uses.

Comparison with Similar Compounds

Comparison with Triazole Derivatives

Triazole-based compounds, such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones , share structural similarities with the target compound, particularly in sulfonyl and aryl substituents. Key differences include:

The thiophene core may enhance aromatic stability compared to triazoles, while the benzodioxole group introduces unique steric and electronic properties absent in halophenyl analogs.

Stability and Reactivity Considerations

Diamine-containing compounds, such as 4-(substituted)-5-fluorobenzene-1,2-diamines, are noted for their instability, requiring immediate use post-synthesis . The target compound’s diamine groups may similarly demand inert handling conditions. In contrast, triazole derivatives exhibit greater stability due to their tautomeric equilibrium, which mitigates degradation . The 4-methoxybenzenesulfonyl group in the target compound could enhance stability via steric protection of the sulfonamide linkage, a feature absent in non-alkylated triazoles.

Spectroscopic Characterization

Spectroscopic data from analogous compounds provide insight into expected profiles:

- IR Spectroscopy :

- NMR Spectroscopy :

- The 2,6-dimethylphenyl group would exhibit upfield-shifted aromatic protons due to methyl shielding.

- Methoxybenzenesulfonyl’s –OCH₃ group should resonate near δ 3.8–4.0 ppm in ¹H-NMR.

Notably, the absence of a νS-H band (~2500–2600 cm⁻¹) in IR would confirm the absence of thiol tautomers, as seen in triazole thiones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.